REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[N:13]([O-])=O.[Na+].[S:17](=[O:19])=[O:18]>Cl.C(O)(=O)C>[NH2:13][S:17]([C:2]1[CH:3]=[CH:4][C:5]([Cl:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])(=[O:19])=[O:18] |f:1.2|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)OC)C1)Cl
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
copper (II) chloride 2-hydrate
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at that temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was raised to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at 12 hours
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
Under ice cooling, distilled water
|
Type
|
ADDITION
|
Details
|
was added to the reaction solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at that temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The filtrate was dissolved in tetrahydrofuran (50 ml)
|
Type
|
ADDITION
|
Details
|
28% ammonia water (10 ml) was added under ice cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at that temperature for 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The tetrahydrofuran was distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
ethyl acetate/hexane was added
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C=1C=CC(=C(C(=O)OC)C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |